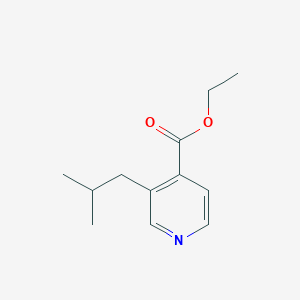
Ethyl 3-isobutylisonicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-isobutylisonicotinate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in various applications, including perfumes and flavoring agents. This compound is characterized by its unique structure, which includes an ethyl group, an isobutyl group, and an isonicotinic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-isobutylisonicotinate typically involves the esterification of isonicotinic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The reaction can be represented as follows:
Isonicotinic Acid+EthanolAcid CatalystEthyl 3-isobutylisonicotinate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced catalysts and optimized reaction conditions can further improve the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-isobutylisonicotinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 3-isobutylisonicotinate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release isonicotinic acid, which may interact with biological targets such as enzymes and receptors. The exact molecular pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
- Ethyl acetate
- Methyl butyrate
- Isopropyl butyrate
These compounds differ in their alkyl and aryl groups, leading to variations in their physical and chemical properties.
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
ethyl 3-(2-methylpropyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C12H17NO2/c1-4-15-12(14)11-5-6-13-8-10(11)7-9(2)3/h5-6,8-9H,4,7H2,1-3H3 |
Clave InChI |
VAYXKXOYDVFGBV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=NC=C1)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















